molecular formula C11H18N2O3S B144721 Biotin methyl ester CAS No. 608-16-2

Biotin methyl ester

Cat. No.: B144721
CAS No.: 608-16-2
M. Wt: 258.34 g/mol
InChI Key: BHEWJAXNLVWPSC-NRPADANISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin methyl ester, also known as methyl biotinate, is a derivative of biotin, a water-soluble vitamin that plays a crucial role in various metabolic processes. Biotin is essential for the normal growth and development of humans and animals, serving as a coenzyme in carboxylation reactions. This compound retains the core structure of biotin, which includes a bicyclic ring with a tetrahydroimidizalone ring fused to an organosulfur-containing tetrahydrothiophane ring, along with a valeric acid side chain .

Mechanism of Action

Target of Action

Biotin methyl ester, a derivative of biotin, primarily targets biotin-dependent carboxylases . These enzymes include acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC), and urea carboxylase (UC) . These enzymes are crucial for maintaining natural human growth, development, and regular physiological functions .

Mode of Action

This compound interacts with its targets by serving as a coenzyme in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . The BC and BCCP domains of different biotin-dependent carboxylases share the same function, while their CT domains exhibit specificity for different substrates .

Biochemical Pathways

The biochemical pathway of this compound involves the transfer of a methyl group from the coenzyme S-adenosyl methionine (SAM) to malonyl-ACP, resulting in the formation of malonyl-ACP methyl ester . This intermediate subsequently integrates into the fatty acid synthesis pathway and the carbon chain is elongated to form pimeloyl-ACP methyl ester .

Pharmacokinetics

It’s known that most microorganisms and plants can synthesize biotin, while humans and mammals must obtain it through food, intestinal microbiota, and products from chemical synthesis .

Result of Action

The result of the action of this compound is the production of pimeloyl-ACP, a substrate for BioF in the third stage of biotin biosynthesis . This plays a crucial role in various physiological functions including maintaining human metabolism, cytothesis and neurological health, as well as relieving muscle pain and preventing hair loss .

Action Environment

The action environment of this compound is influenced by various factors. The burgeoning field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production . The efficiency of biotin production can be enhanced through both traditional chemical mutagenesis and advanced metabolic engineering .

Biochemical Analysis

Biochemical Properties

Biotin methyl ester participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of high-performance liquid chromatography (HPLC) column fillings and enzyme conjugates . It also serves as an antioxidant, enhances muscle contraction, and promotes protein synthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism is complex and depends on the specific biochemical context in which this compound is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is relatively stable under dry conditions, but it can decompose under humid or light conditions

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles

Chemical Reactions Analysis

Types of Reactions

Biotin methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biotin methyl ester has numerous applications in scientific research, including:

Comparison with Similar Compounds

Biotin methyl ester can be compared to other biotin derivatives, such as:

    Biotin: The parent compound, essential for carboxylation reactions.

    Biotin sulfoxide: An oxidized form of biotin.

    Biotin sulfone: A further oxidized form of biotin.

    Biotin p-nitrophenyl ester: A derivative used in biotinylation reactions.

This compound is unique due to its ester functional group, which allows for specific chemical modifications and applications in biotinylation processes .

Properties

IUPAC Name

methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7-,8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEWJAXNLVWPSC-NRPADANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976003
Record name Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-16-2, 60562-11-0
Record name Biotin methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biotin methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIOTIN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3S7E3P0H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin methyl ester
Reactant of Route 2
Reactant of Route 2
Biotin methyl ester
Reactant of Route 3
Reactant of Route 3
Biotin methyl ester
Reactant of Route 4
Reactant of Route 4
Biotin methyl ester
Reactant of Route 5
Reactant of Route 5
Biotin methyl ester
Reactant of Route 6
Biotin methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.